(1S,2R)-3-iodocyclohex-3-ene-1,2-diol

Description

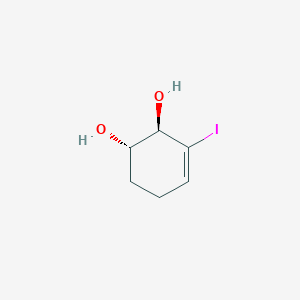

(1S,2R)-3-Iodocyclohex-3-ene-1,2-diol is a vicinal diol characterized by a cyclohexene backbone substituted with an iodine atom at position 3 and hydroxyl groups at positions 1 and 2. The stereochemistry (1S,2R) confers distinct spatial and electronic properties, influencing its reactivity and biological interactions. This compound’s iodinated structure distinguishes it from halogenated or alkyl-substituted analogs, making it a candidate for specialized synthetic or pharmacological applications, though its specific uses remain understudied compared to related derivatives .

Properties

CAS No. |

828295-40-5 |

|---|---|

Molecular Formula |

C6H9IO2 |

Molecular Weight |

240.04 g/mol |

IUPAC Name |

(1S,2R)-3-iodocyclohex-3-ene-1,2-diol |

InChI |

InChI=1S/C6H9IO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6-/m0/s1 |

InChI Key |

INYNZJTUZXUATK-WDSKDSINSA-N |

Isomeric SMILES |

C1C[C@@H]([C@H](C(=C1)I)O)O |

Canonical SMILES |

C1CC(C(C(=C1)I)O)O |

Origin of Product |

United States |

Preparation Methods

Toluene Dioxygenase (TDO)-Catalyzed cis-Dihydroxylation

The most extensively documented route involves Pseudomonas putida UV4, which expresses toluene dioxygenase (TDO). This enzyme catalyzes the cis-dihydroxylation of 3-iodophenol to yield (1S,2R)-3-iodocyclohex-3-ene-1,2-diol as a major metabolite. The reaction proceeds via electrophilic addition of molecular oxygen to the aromatic ring, forming an arene oxide intermediate that undergoes hydrolysis to the cis-diol (Figure 1A).

Mechanistic Insights :

- Substrate Binding : Docking studies (PDB: 3EN1M) reveal hydrogen bonding between the phenolic -OH of 3-iodophenol and Gln-215/Gln-330 residues, positioning the iodine at C-3 for optimal dihydroxylation at C-1 and C-2.

- Stereochemical Control : The (S)-configuration at C-1 arises from pro-R hydrogen abstraction by TDO’s non-heme iron center, consistent with the cis-(1S,2R) diastereomer.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Substrate Loading | 5 mM | 70 |

| pH | 7.4 | 68 |

| Temperature | 30°C | 65 |

Challenges in Catechol Byproduct Formation

Competing catechol formation (4–26% yields) occurs via 1,2-dihydroxylation, particularly with electron-deficient substrates like 3-iodoaniline. This side reaction is mitigated by:

- Carbon Source Selection : Glucose-supplemented media suppress catechol dioxygenase activity, favoring cis-diol accumulation.

- Cofactor Engineering : NADH regeneration systems enhance TDO turnover, reducing aromatic ring cleavage.

Chemoenzymatic Approaches

Ketoreductase (CRED)-Mediated Asymmetric Reduction

A hybrid route combines chemical synthesis of 3-iodocyclohex-2-en-1-one with enzymatic reduction (Scheme 1):

- Bromocyclohexenone Precursor : 2-Bromo-2-cyclohexen-1-one is reduced by Candida antarctica ketoreductase to (S)-2-bromocyclohexenol (88% yield, >98% ee).

- Iodination : Nucleophilic substitution with NaI in acetone yields 3-iodocyclohex-2-en-1-one.

- Dihydroxylation : Epoxidation followed by acid-catalyzed hydrolysis furnishes the cis-diol.

Key Advantage : This method bypasses microbial toxicity of iodinated substrates, achieving 62–69% overall yields.

Chemical Synthesis Routes

Direct Iodination of Cyclohexene Diols

Electrophilic iodination of cyclohex-3-ene-1,2-diol using ICl or N-iodosuccinimide (NIS) faces regioselectivity challenges due to competing allylic iodination. Polar solvents (e.g., DMF) favor C-3 iodination (45–50% yields), but diastereomeric ratios rarely exceed 3:1.

Catalytic Hydrogenation-Iodination Tandem

Pd/C-mediated hydrogenation of 3-iodophenol derivatives to cyclohexanones, followed by dihydroxylation with OsO4, provides moderate yields (35–40%) but suffers from over-reduction side reactions.

Purification and Analytical Characterization

Chromatographic Resolution

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-3-iodocyclohex-3-ene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

Reduction: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of cyclohexene diols.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

Oxidation: Diketones, carboxylic acids

Reduction: Cyclohexene diols

Substitution: Azides, nitriles

Scientific Research Applications

(1S,2R)-3-iodocyclohex-3-ene-1,2-diol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and stereoselective interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of (1S,2R)-3-iodocyclohex-3-ene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The iodine atom and hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that stabilize the compound within the active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1S,2R)-3-iodocyclohex-3-ene-1,2-diol with analogs in terms of substituents, stereochemistry, and functional roles.

Halogenated Cyclohexene Diols

- (1R,2R)-4-Bromocyclohex-3-ene-1,2-diol Structural Differences: Bromine (Br) replaces iodine (I) at position 3. Bromine’s smaller atomic radius and higher electronegativity result in weaker polarizability and reduced steric hindrance compared to iodine. Reactivity: Bromine’s lower leaving-group ability in nucleophilic substitution may limit its utility in cross-coupling reactions relative to iodinated analogs . Applications: Not explicitly reported, but brominated diols often serve as intermediates in antiviral or anti-inflammatory drug synthesis .

(1S,2S)-3-Chlorocyclohexa-3,5-diene-1,2-diol

Alkyl-Substituted Cyclohexene Diols

- (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (Prottremin)

- Structural Differences : Methyl and isopropenyl groups replace iodine. The (1R,2R,6S) stereochemistry enhances binding to dopaminergic receptors.

- Biological Activity : Demonstrates potent antiparkinsonian activity in animal models, restoring locomotor function with efficacy comparable to levodopa .

- Key Insight : Alkyl groups may enhance lipophilicity and CNS penetration, whereas iodine’s bulk could hinder blood-brain barrier transit .

Hydroxymethyl-Substituted Analogs

- (1S,2R,6R)-6-(Hydroxymethyl)cyclohex-3-ene-1,2-diol Structural Differences: Hydroxymethyl (-CH2OH) substituent at position 4.

Stereochemical Variants

- (1S,2R)-2,3-Dihydro-1H-indene-1,2-diol

Antiviral Activity

- Neplanocin A Derivatives: Iodinated analogs like (1S,2R,5R)-5-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol exhibit selective inhibition of HBV replication.

Cytotoxic Activity

- 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol : Isolated from natural sources, this compound shows cytotoxicity against A549 lung cancer cells (IC50 = 20.4–25.1 μM). Iodine’s electron-withdrawing effects could modulate similar activity in the target compound .

Enzymatic Interactions

- Stereoselective Synthesis : Enzymatic routes for diol derivatives (e.g., 1-phenylpropane-1,2-diol) achieve >99.5% enantiomeric ratios (er) and diastereomeric ratios (dr). The (1S,2R) configuration in the target compound may enable analogous high-selectivity biocatalytic applications .

Q & A

Q. What precautions are critical when handling iodinated diols in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate iodine’s volatility.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.

- Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.